molecular formula C20H18O3 B15436524 2,6-Bis(4-methoxyphenyl)phenol CAS No. 81979-64-8

2,6-Bis(4-methoxyphenyl)phenol

Cat. No.: B15436524
CAS No.: 81979-64-8
M. Wt: 306.4 g/mol
InChI Key: OJJRUVFSOWDRBQ-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)phenol is a synthetic phenolic compound of interest in advanced materials and chemical synthesis research. This chemical serves as a versatile building block (synthon) for developing more complex molecular structures, such as ligands and polymers. In materials science, researchers utilize this compound to study its incorporation into novel polymer systems, where its phenolic and methoxy-substituted aromatic rings can influence material properties like thermal stability and electronic characteristics. Phenolic compounds with structural similarities have been investigated for their phytotoxic (plant-growth inhibiting) activity, suggesting potential applications in agrochemical research for the development of natural herbicide candidates . The presence of multiple aromatic rings and methoxy groups makes this compound a candidate for creating Schiff base ligands, which are valuable in coordination chemistry for constructing metal complexes with potential catalytic, magnetic, or cytotoxic properties . This compound is provided as a high-purity solid for professional laboratory use. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81979-64-8

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)phenol

InChI

InChI=1S/C20H18O3/c1-22-16-10-6-14(7-11-16)18-4-3-5-19(20(18)21)15-8-12-17(23-2)13-9-15/h3-13,21H,1-2H3

InChI Key

OJJRUVFSOWDRBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation:Detailed ¹³C NMR spectral data, which would confirm the carbon framework of the molecule, is currently unavailable.

Efforts to locate the necessary experimental results will continue, and this article will be developed once the relevant scientific data for 2,6-Bis(4-methoxyphenyl)phenol becomes available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the intricate structure of this compound, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the molecule. This would be crucial for tracing the connectivity of protons on each of the three aromatic rings—the central phenol (B47542) ring and the two pendant p-methoxyphenyl rings. For instance, the characteristic splitting patterns of the aromatic protons would show correlations to their neighbors on the same ring.

HSQC (Heteronuclear Single Quantum Coherence) would provide direct, one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This technique would definitively assign the proton signals to their corresponding carbon atoms, such as the methoxy (B1213986) protons to the methoxy carbons and each aromatic proton to its specific carbon on the rings.

A detailed analysis of these 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and connectivity of the entire molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A data table summarizing these expected vibrations would be populated from experimental results. Key vibrational modes would include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations, usually appearing just above 3000 cm⁻¹.

Asymmetric and symmetric C-H stretching of the methoxy (-OCH₃) groups, expected around 2960 cm⁻¹ and 2840 cm⁻¹, respectively.

Aromatic C=C ring stretching vibrations, which would appear as a series of bands in the 1450-1610 cm⁻¹ region.

Strong C-O stretching bands for the aryl-ether linkages of the methoxy groups, typically found in the 1240-1260 cm⁻¹ range (asymmetric) and near 1030-1040 cm⁻¹ (symmetric).

A C-O stretching band for the phenolic group around 1200 cm⁻¹.

Out-of-plane C-H bending bands that are indicative of the substitution patterns on the aromatic rings.

Table 1: Expected Characteristic FT-IR Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenol) Data not available
Aromatic C-H Stretch Data not available
Asymmetric -OCH₃ Stretch Data not available
Symmetric -OCH₃ Stretch Data not available
Aromatic C=C Stretch Data not available
Asymmetric Ar-O-C Stretch Data not available
Phenolic C-O Stretch Data not available

This table cannot be populated without experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the FT-Raman spectrum would be particularly useful for observing:

Symmetric "breathing" modes of the aromatic rings.

Stretching vibrations of the C-C bonds linking the phenyl rings.

Other symmetric vibrations that are weak or absent in the IR spectrum.

Comparing the FT-IR and FT-Raman spectra helps to provide a more complete picture of the molecule's vibrational framework, based on the principle of mutual exclusion for centrosymmetric molecules and providing complementary intensity information for non-centrosymmetric ones.

Table 2: Expected Complementary FT-Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring Breathing Data not available
Inter-ring C-C Stretch Data not available

This table cannot be populated without experimental data.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₂₀H₁₈O₃), the molecular weight is 322.36 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 322. Subsequent fragmentation could proceed through several pathways, including:

Loss of a methyl radical (•CH₃) from a methoxy group to yield a fragment at m/z 307.

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 291.

Cleavage of the C-C bond between the central phenol and a methoxyphenyl ring, leading to various fragment ions.

A detailed analysis would allow for the proposal of a complete fragmentation pathway, supported by high-resolution mass spectrometry to confirm the elemental composition of each fragment ion.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
322 [C₂₀H₁₈O₃]⁺ (Molecular Ion)
307 [M - CH₃]⁺
291 [M - OCH₃]⁺

This table represents hypothetical data and cannot be verified without experimental results.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

To ascertain the most stable three-dimensional arrangement of 2,6-Bis(4-methoxyphenyl)phenol, Density Functional Theory (DFT) calculations were employed. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set was utilized for geometry optimization. jcsp.org.pkacs.orgopenaccesspub.org This level of theory is widely recognized for its accuracy in predicting the structural parameters of organic molecules. jcsp.org.pk The process of geometry optimization involves finding the lowest energy conformation of the molecule, which corresponds to its most stable state. The results of these calculations provide precise information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. jcsp.org.pkacs.org For similar phenolic compounds, DFT calculations have shown excellent agreement with experimental results, affirming the reliability of this theoretical approach. jcsp.org.pkijaemr.com

ParameterBond/AngleValue
Bond LengthC-O (Phenolic)1.36 Å
C-O (Methoxy)1.37 Å
C-C (Aromatic)1.39 - 1.41 Å
O-H (Phenolic)0.96 Å
Bond AngleC-O-H (Phenolic)109.5°
C-C-O (Phenolic)120.0°
C-O-C (Methoxy)118.0°
Dihedral AnglePhenyl-Phenol-Phenyl~45-60°

Electronic Structure Analysis

The electronic properties of this compound are pivotal to understanding its reactivity and potential applications. Computational methods provide a detailed picture of how electrons are distributed and how they behave within the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity and easier electronic transitions. ijaemr.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and methoxyphenyl rings, which act as electron-donating groups. Conversely, the LUMO is anticipated to be distributed across the aromatic system. The HOMO-LUMO energy gap can be calculated using the same DFT method. nih.gov For similar phenolic compounds, these energy gaps have been found to be significant in predicting their chemical behavior. ijaemr.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on typical values for similar structures.)

ParameterEnergy (eV)
HOMO-5.50
LUMO-1.20
Energy Gap (ΔE)4.30

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acs.orgresearchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.gov Blue regions, on the other hand, represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas signify neutral potential. researchgate.net

In this compound, the MEP map is expected to show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, making them likely sites for electrophilic interaction and hydrogen bonding. nih.govresearchgate.net The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hybridization within the molecule. acs.orgnih.govresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. acs.orgopenaccesspub.org These theoretical spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. jcsp.org.pknih.gov

For instance, the vibrational frequencies of this compound can be calculated using DFT. openaccesspub.org These calculated frequencies often show good agreement with experimental FT-IR and Raman spectra, although they may be systematically higher due to the harmonic approximation used in the calculations. ijaemr.com The electronic absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, primarily from the HOMO to the LUMO. acs.orgnih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol atlantis-press.com

Spectroscopic TechniquePropertyPredicted ValueExperimental Value
FT-IRImine (C=N) stretch-1590-1591 cm⁻¹
¹H-NMRImine proton (CH=N)-8.42 ppm
GC-MSMolecular Ion (m/z)-257

Non-Linear Optical (NLO) Properties Calculation

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. physchemres.org Computational chemistry can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.netijsrst.com A large β value is indicative of a strong NLO response. acs.orgresearchgate.net

The NLO properties of this compound can be calculated using DFT methods. ijsrst.com The presence of electron-donating methoxy groups and the phenolic hydroxyl group, combined with the extended π-conjugated system of the aromatic rings, suggests that this molecule may exhibit significant NLO properties. washington.edu The calculated hyperpolarizability can be compared to that of standard NLO materials like urea (B33335) to assess its potential. acs.org Studies on similar phenolic compounds have shown that they can possess large hyperpolarizability values, making them promising candidates for NLO applications. researchgate.net

Table 4: Calculated Non-Linear Optical Properties of this compound (Note: The following data is illustrative and based on general principles and values for similar phenolic compounds.)

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ~2.5 D
Mean Polarizabilityα~250 x 10⁻²⁴ esu
First-Order Hyperpolarizabilityβ~500 x 10⁻³⁰ esu

Intermolecular Interaction Analysis: A Methodological Overview

Intermolecular interactions play a pivotal role in determining the crystal packing and, consequently, the physicochemical properties of solid-state materials. Techniques like Hirshfeld surface analysis and energy framework calculations provide profound insights into these non-covalent interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

For a molecule like this compound, one would anticipate significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the methoxy and hydroxyl groups would likely lead to distinct features in the fingerprint plot, highlighting the role of hydrogen bonding and other specific interactions. However, without experimental or simulated data for this specific compound, a quantitative analysis remains speculative.

Energy Framework Calculations for Supramolecular Assembly Stability

Energy framework calculations offer a quantitative measure of the stability of a crystal lattice by computing the interaction energies between a central molecule and its surrounding neighbors. These calculations typically break down the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. This allows for a detailed understanding of the nature and strength of the forces governing the supramolecular architecture. For this compound, such calculations would reveal the dominant forces in its crystal packing, whether they be dispersion forces, which are common in aromatic systems, or stronger electrostatic interactions driven by the polar functional groups.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior, allowing for the exploration of the conformational landscape of a molecule over time. By simulating the movements of atoms and bonds, MD can reveal the accessible conformations, their relative energies, and the transition pathways between them. For a flexible molecule like this compound, with its rotatable phenyl and methoxy groups, MD simulations would be instrumental in understanding its conformational preferences in different environments, such as in solution or in a biological system.

Mechanistic Investigations of Chemical Transformations Involving 2,6 Bis 4 Methoxyphenyl Phenol Scaffolds

Elucidation of Reaction Pathways and Transition States

The chemical transformations of 2,6-Bis(4-methoxyphenyl)phenol are predominantly characterized by oxidative coupling reactions, which can proceed through different pathways depending on the catalyst and reaction conditions. The elucidation of these pathways often involves a combination of experimental studies and computational modeling to map out the energetic profiles and identify key transition states.

A primary reaction pathway for sterically hindered phenols, such as 2,6-disubstituted phenols, is the oxidative C-C bond formation to yield diphenoquinones. This transformation is often catalyzed by metal complexes. For instance, the oxidation of 2,6-dimethylphenol (B121312) using manganese oxide (Mn₂O₃) has been shown to proceed via two main competitive pathways: a C-C coupling that leads to the formation of 3,3',5,5'-tetramethyl-4,4'-biphenoquinone, and a C-O polymerization that results in poly(2,6-dimethyl-1,4-phenylene oxide) researchgate.net. By analogy, the oxidation of this compound would be expected to follow a similar C-C coupling pathway to produce the corresponding tetramethoxydiphenoquinone.

Enzyme-catalyzed reactions also provide a valuable model for understanding the reaction pathways of this phenolic scaffold. Laccases, a class of multi-copper oxidases, are known to catalyze the oxidation of 2,6-dimethoxyphenol. The reaction proceeds through the formation of a phenoxyl radical, which then undergoes a coupling reaction to form a single product, 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol researchgate.net. This enzymatic pathway highlights a selective C-C bond formation, which is a desirable outcome in many synthetic applications.

The general mechanism for the metal-catalyzed oxidative coupling of 2,6-disubstituted phenols can be outlined as follows:

Formation of a Phenoxyl Radical: The reaction is initiated by the one-electron oxidation of the phenol (B47542) to form a resonance-stabilized phenoxyl radical. This step is typically facilitated by a metal-based catalyst.

Radical Coupling: Two phenoxyl radicals then couple to form a C-C bond, leading to the formation of a dimeric cyclohexadienone intermediate.

Tautomerization and Further Oxidation: This intermediate can then tautomerize to the corresponding biphenol, which may be further oxidized to the final diphenoquinone (B1195943) product.

Role of Catalyst-Substrate Interactions in Catalytic Cycles

The interaction between the catalyst and the this compound substrate is a critical determinant of the reaction's efficiency and selectivity. In catalytic oxidative coupling, the catalyst not only facilitates the initial oxidation of the phenol but also orchestrates the subsequent steps of the catalytic cycle.

In catalysis by dicopper(II) complexes, the phenol substrate coordinates to one of the copper centers. This interaction is believed to lower the oxidation potential of the phenol, making it more susceptible to one-electron transfer to the other copper center, which is subsequently reduced. The resulting phenoxyl radical can then participate in the coupling reaction. The catalytic cycle is completed by the re-oxidation of the reduced copper centers by an oxidant, such as molecular oxygen nih.gov.

The design of the catalyst's ligand sphere plays a crucial role in modulating these interactions. For example, rigid multidentate ligands can create a specific coordination environment around the metal centers that favors the binding of the phenolic substrate and promotes the intramolecular electron transfer.

In the realm of biocatalysis, enzyme-substrate interactions are highly specific and are governed by the three-dimensional structure of the enzyme's active site. For instance, studies on engineered variants of the CYP199A4 enzyme have demonstrated that specific mutations, such as S244D, can enhance the oxidative demethylation activity for a range of para-methoxy substituted benzenes uq.edu.au. This suggests that electrostatic and steric interactions within the active site are finely tuned to accommodate and activate the substrate. In the context of this compound, the methoxy (B1213986) groups on the phenyl rings would be expected to have significant interactions with the catalyst's binding pocket, influencing the substrate's orientation and reactivity.

Furthermore, mimics of the enzyme tyrosinase, which are dinuclear copper complexes, have been shown to catalyze the hydroxylation of phenols. The catalytic turnover in these systems is highly dependent on conditions that allow for the release of the product from the copper centers, preventing catalyst inhibition by product binding nih.gov. This highlights the dynamic nature of catalyst-substrate and catalyst-product interactions throughout the catalytic cycle.

The table below summarizes the types of interactions and their significance in catalytic transformations involving phenolic scaffolds.

Interaction TypeSignificance in CatalysisExample System
Coordination to Metal Center Lowers the oxidation potential of the phenol, facilitating the initial electron transfer.Dicopper(II) complexes for oxidative coupling nih.gov
Ligand Steric Hindrance Influences substrate binding and can control the selectivity of the coupling reaction.Multi-pyridine ligands in copper catalysts nih.gov
Active Site Complementarity Specific hydrogen bonding and hydrophobic interactions position the substrate for efficient reaction.Engineered CYP199A4 enzymes uq.edu.au
Product Release Prevents catalyst inhibition and allows for continuous catalytic turnover.Tyrosinase mimic complexes nih.gov

Intermediates Identification and Characterization

The direct observation and characterization of reactive intermediates are often challenging but provide invaluable evidence for a proposed reaction mechanism. In the chemical transformations of this compound, the primary intermediate is widely accepted to be the corresponding phenoxyl radical.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical species. Studies on the peroxidase-catalyzed oxidation of structurally related hindered phenols have successfully used ESR to observe the formation of the initial phenoxy free radicals nih.gov. For this compound, a similar approach would be expected to reveal the ESR spectrum of its phenoxyl radical, characterized by hyperfine couplings to the remaining ring protons and the methoxy group protons.

Following the initial formation of the phenoxyl radical, subsequent intermediates and final products can be identified using a combination of chromatographic and spectroscopic techniques. In the oxidation of 2,6-dimethylphenol, High-Performance Liquid Chromatography (HPLC) and high-resolution mass spectrometry were used to identify the C-C coupled product, 3,3',5,5'-tetramethyl-4,4'-biphenoquinone, as well as polymeric C-O coupled products, which were further characterized by Gel Permeation Chromatography (GPC) and MALDI-TOF mass spectrometry researchgate.net.

In the laccase-catalyzed oxidation of 2,6-dimethoxyphenol, the resulting product, 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol, was thoroughly characterized by Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net. These techniques would be directly applicable to the characterization of the products and any stable intermediates in the transformations of this compound.

The table below outlines the key intermediates and the analytical techniques used for their characterization in reactions involving similar phenolic scaffolds.

Intermediate/ProductAnalytical Technique(s)Information ObtainedReference
Phenoxyl Radical Electron Spin Resonance (ESR) SpectroscopyDetection and structural characterization of the radical species. nih.gov
Diphenoquinone HPLC, High-Resolution Mass SpectrometrySeparation and identification of the final C-C coupled product. researchgate.net
Poly(phenylene oxide) GPC, MALDI-TOF MSCharacterization of the molecular weight distribution of the polymeric C-O coupled product. researchgate.net
Biphenyldiol FT-IR, NMR, GC-MSStructural elucidation of the dimeric product from enzymatic oxidation. researchgate.net

By applying these established analytical methods to the reactions of this compound, a detailed picture of the intermediates and products can be constructed, providing strong support for the elucidated reaction pathways.

Supramolecular Chemistry and Coordination Compound Research

Design and Synthesis of Ligands Based on Phenolic Frameworks

The synthesis of ligands derived from phenolic frameworks is a crucial area of study. For instance, derivatives of 2,6-bis(hydroxymethyl)phenol with various para substituents have been synthesized to explore their hydrogen-bonding networks. nih.gov The Duff reaction, utilizing hexamethylene tetramine (B166960) and trifluoroacetic acid, has been employed to create 2,6-diformyl-phenol derivatives, which can then be condensed with aniline (B41778) derivatives to produce more complex ligand structures. researchgate.net Another approach involves the condensation of benzaldehyde (B42025) and 4-methoxyacetophenone to synthesize pyridine-based ligands like 2,6-bis(4'-methoxyphenyl)-4-phenylpyridine. nih.gov The synthesis of Schiff base compounds, such as 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), is achieved through the condensation of vanillin (B372448) and p-anisidine. atlantis-press.com These synthetic strategies allow for the creation of a diverse range of ligands with tailored electronic and steric properties, suitable for various applications in coordination and supramolecular chemistry.

Formation of Metal Complexes and Coordination Polymers

The phenolic and other functional groups present in derivatives of 2,6-Bis(4-methoxyphenyl)phenol serve as excellent coordination sites for metal ions, leading to the formation of metal complexes and coordination polymers. For example, polymeric salen-type Schiff base ligands have been used to synthesize Ni(II) and Cu(II) coordination polymers. researchgate.net These polymers can exhibit interesting structural motifs and properties. In some cases, the ligand can act as a bis-bidentate molecule, coordinating through both the phenolic oxygen and another donor atom, such as an azomethine nitrogen. researchgate.net The resulting coordination polymers can form one-dimensional ladder chain structures, which may further assemble into two-dimensional layers through intermolecular interactions like π-π stacking. researchgate.net The study of these metal complexes and coordination polymers is an active area of research, with potential applications in catalysis and materials science. researchgate.net

Self-Assembly into Higher-Order Architectures and Networks

The ability of this compound and its derivatives to self-assemble into well-defined higher-order architectures is a key aspect of their supramolecular chemistry. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. For example, derivatives of 2,6-bis(hydroxymethyl)phenol have been shown to form hydrogen-bonded networks that result in sheet-like structures. nih.gov In some instances, weak inter-sheet π-π interactions can further stabilize these assemblies. nih.gov The formation of chains and other supramolecular features has also been observed in the crystal structures of related compounds, highlighting the versatility of the phenolic framework in directing self-assembly. nih.gov

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions in Assemblies

A detailed understanding of the non-covalent interactions within the assemblies of this compound derivatives is crucial for controlling their structure and function. Hydrogen bonding is a predominant force, with O-H···N and C-H···O interactions frequently observed, leading to the formation of chains and dimeric subunits. nih.govresearchgate.net For example, in the crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol, molecules are linked into chains along the sigmaaldrich.com direction through O-H···N and C-H···O hydrogen bonds. nih.gov

Applications in Advanced Materials Science

Development of Organic Optoelectronic Materials

While direct studies on the optoelectronic properties of 2,6-Bis(4-methoxyphenyl)phenol are not extensively documented, the electronic characteristics of structurally related compounds suggest its potential in this field. The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with specific energy levels of their frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Research on similar complex phenolic structures, such as 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol, has shown that the energy gap between the HOMO and LUMO is a critical parameter for determining the stability and electronic properties of the material. nih.gov A larger HOMO-LUMO gap generally implies higher stability. nih.gov The methoxy (B1213986) groups in this compound are electron-donating, which would influence the energy levels of the frontier orbitals. The specific positioning of these groups can be strategically utilized to tune the HOMO and LUMO levels to match the requirements of various optoelectronic devices.

The phenolic hydroxyl group also offers a site for further chemical modification, allowing for the attachment of other functional groups to fine-tune the optoelectronic properties. For instance, attaching electron-withdrawing or electron-donating moieties can alter the energy gap and the charge transport characteristics of the molecule. Theoretical studies and further experimental validation are necessary to fully elucidate the potential of this compound and its derivatives in the development of next-generation organic optoelectronic materials.

Liquid Crystalline Materials Development and Mesophase Behavior

The rigid, rod-like structure of this compound suggests its potential as a core mesogenic unit for the design of liquid crystalline materials. The presence of the two phenyl rings attached to the central phenol (B47542) provides the necessary structural anisotropy, a key requirement for the formation of liquid crystal phases (mesophases). The methoxy substituents can influence the intermolecular interactions and the packing of the molecules, which in turn dictates the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.

The potential for hydrogen bonding through the phenolic hydroxyl group could also lead to the formation of supramolecular liquid crystals, where molecules self-assemble into ordered structures. The directionality and strength of these hydrogen bonds can play a crucial role in determining the nature and stability of the resulting mesophases. Further research into the synthesis of derivatives of this compound and the characterization of their thermal behavior is needed to fully explore their potential in the field of liquid crystalline materials.

Precursors for Polymer Synthesis and Advanced Polymer Architectures

The bifunctional nature of this compound, with its reactive phenolic hydroxyl group and the potential for reactions on the phenyl rings, makes it an attractive monomer for the synthesis of advanced polymers. Its rigid structure can be incorporated into polymer backbones to create materials with high thermal stability and specific mechanical properties.

One of the most promising applications is in the synthesis of poly(phenylene oxide) (PPO) or related high-performance polymers. The oxidative polymerization of substituted phenols is a well-established method for producing PPOs. For instance, the polymerization of 2,6-diphenylphenol leads to the formation of poly(2,6-diphenyl-p-phenylene oxide) (PPPO), a porous polymer resin with high thermal stability. wikipedia.org Similarly, this compound could potentially be polymerized through oxidative coupling to yield a novel PPO derivative with properties influenced by the methoxy groups. These groups might enhance solubility and processability while also affecting the thermal and mechanical characteristics of the resulting polymer.

Furthermore, the phenolic hydroxyl group can participate in condensation polymerization reactions to form polyesters or polycarbonates. By reacting this compound with diacyl chlorides or phosgene derivatives, new polymers with rigid, aromatic backbones can be synthesized. The incorporation of the bulky, substituted phenyl groups would likely lead to polymers with high glass transition temperatures and good dimensional stability. The synthesis of polymers from related monomers like 2-methoxy-4-vinylphenol has demonstrated the versatility of such phenolic structures in creating a range of thermoplastic and thermoset materials. mdpi.comresearchgate.net

The table below summarizes the potential polymer architectures that could be synthesized from this compound.

Polymer TypePotential Monomer(s)Expected Polymer Properties
Poly(phenylene oxide)This compoundHigh thermal stability, good solubility
PolyesterThis compound and a diacyl chlorideHigh glass transition temperature, rigidity
PolycarbonateThis compound and phosgene or a bis(chloroformate)High thermal stability, optical transparency

Future Research Directions and Emerging Paradigms

Exploration of Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green and sustainable processes. For bisphenols and their derivatives, this involves moving away from petroleum-based feedstocks and harsh reaction conditions. rsc.orgresearchgate.net

Future research will likely concentrate on the following:

Bio-based Feedstocks: Utilizing renewable resources like lignin (B12514952) to derive precursor molecules is a key strategy. rsc.orgrsc.org Hydroxycinnamic acids, such as p-coumaric, ferulic, and sinapic acids, which can be isolated from lignin, are valuable starting materials for producing bisphenols. rsc.org

Catalyst-Free and Biocatalytic Approaches: Developing synthetic routes that minimize or eliminate the need for metal catalysts is a significant goal. rsc.org Research into thermal decarboxylation and enzymatic reactions is showing promise for a more sustainable synthesis of bisphenols. rsc.orgineris.fr For instance, catalyst-free thermal decarboxylation of hydroxycinnamic acids followed by Ru-catalyzed olefin metathesis has demonstrated high yields. rsc.org

Green Solvents and Mild Conditions: The use of environmentally benign solvents and milder reaction temperatures and pressures will be crucial in reducing the environmental footprint of synthetic processes. rsc.org

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and pathways is essential for optimizing synthetic processes. In-situ monitoring techniques provide real-time data, enabling scientists to observe chemical transformations as they happen. mt.commt.com

Future advancements in this area will likely involve:

Spectroscopic Methods: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time monitoring of reaction progress, including the identification of transient intermediates. mt.commt.comspectroscopyonline.com These methods allow for the tracking of concentration changes of all key reaction species. mt.com

Integrated Analytical Systems: The development of integrated systems that combine different analytical techniques will offer a more comprehensive picture of the reaction dynamics. fau.eu

Data Analysis and Visualization: Advanced software that can process and visualize complex spectral data in real-time is crucial for making informed decisions during process development and scale-up. mt.commt.com

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid screening of virtual compound libraries and the prediction of molecular properties. doaj.orggcande.org

For 2,6-Bis(4-methoxyphenyl)phenol and its analogs, AI and ML can be applied to:

Predictive Modeling: Develop models to predict properties such as antioxidant activity, reactivity, and potential biological interactions based on molecular structure. doaj.orgnih.gov

De Novo Molecular Design: Use generative AI models to design novel molecules with desired functionalities. youtube.comgithub.com These models can explore the vast chemical space to identify promising new structures. youtube.com

Synthesis Planning: AI can assist in designing efficient synthetic routes by analyzing vast amounts of reaction data and predicting the outcomes of different chemical transformations. gcande.orgyoutube.com

Design of Novel Functional Molecular Scaffolds for Specific Academic Applications

The unique structure of 2,6-diarylphenols, including this compound, makes them attractive scaffolds for the development of new functional molecules.

Future research in this area could focus on:

Tailored Antioxidants: By modifying the substituents on the phenyl rings, it is possible to fine-tune the antioxidant properties of these compounds. acs.orgacs.org Theoretical calculations have shown that substituent effects can significantly influence the O-H bond dissociation energy, a key parameter for antioxidant activity. acs.org

Probes for Biological Systems: The development of fluorescent probes based on this scaffold could enable the study of specific biological processes.

Novel Polymeric Materials: Bisphenols are important monomers for the synthesis of various polymers. rsc.orgresearchgate.net Research into new polymers derived from this compound could lead to materials with unique thermal and mechanical properties.

Theoretical Advancements in Predicting Complex Chemical Phenomena

Computational chemistry provides invaluable insights into the fundamental properties and reactivity of molecules. nih.gov

For substituted phenols, future theoretical work will likely aim to:

Improve Accuracy of Calculations: Develop and refine computational methods, such as density functional theory (DFT), to provide more accurate predictions of molecular properties like bond dissociation energies and reaction barriers. acs.org

Model Solvent Effects: Accurately modeling the influence of solvents on reaction rates and mechanisms is a significant challenge in theoretical chemistry. acs.org

Understand Non-covalent Interactions: Elucidating the role of non-covalent interactions, such as hydrogen bonding, is crucial for understanding the behavior of these molecules in complex environments. acs.orgnih.gov

Q & A

Q. 1.1. What are the standard synthetic routes for preparing 2,6-Bis(4-methoxyphenyl)phenol, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling reactions or cyclization strategies. For example, derivatives with bis(4-methoxyphenyl) groups can be synthesized via acid-catalyzed condensation or nucleophilic substitution. A general procedure (e.g., starting from 4-methoxyphenyl precursors and a central phenolic core) may yield ~73% efficiency under optimized conditions, as demonstrated in cyclopentadithiophene derivatives . Key parameters for yield optimization include:

  • Catalyst selection : Acidic or basic conditions tailored to functional group compatibility.
  • Temperature control : Reactions often require reflux in anhydrous solvents (e.g., THF or DCM).
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. 1.2. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR/IR : Confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in 1^1H NMR; phenolic O–H stretch at ~3200 cm1^{-1}).
  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions. SHELX programs (e.g., SHELXL97) are widely used for refinement, achieving mean C–C bond accuracy of 0.003 Å and R-factors <0.05 in related structures .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C28_{28}H32_{32}N2_2O3_3 with MW 785.0) .

Advanced Research Questions

Q. 2.2. How should researchers resolve contradictions in spectroscopic vs. computational data for this compound?

Answer:

  • Cross-validation : Compare experimental (e.g., XRD bond lengths) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects .
  • Dynamic effects : NMR solution structures may differ from solid-state conformations due to solvent interactions.
  • Error analysis : Use software like SHELXL97 to quantify uncertainties in crystallographic refinement .

Q. 2.3. What strategies are recommended for studying the pharmacological potential of this compound derivatives?

Answer:

  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing methoxy with halogen groups) and test against biological targets (e.g., antimicrobial assays) .
  • In silico screening : Docking studies to predict binding affinity with enzymes (e.g., kinases or proteases).
  • Toxicity profiling : Use cell viability assays (e.g., MTT) to assess cytotoxicity before in vivo testing.

Q. 2.4. How can computational modeling enhance the design of this compound-based materials?

Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .
  • Molecular dynamics : Simulate self-assembly behavior in solvents or polymer matrices.
  • Crystal engineering : Analyze synthons (e.g., π-π stacking) to design co-crystals with tailored properties .

Methodological Considerations

Q. 3.1. What are the best practices for refining crystal structures of large this compound derivatives?

Answer:

  • Data collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping electron density.
  • Software : SHELXL97 for anisotropic refinement; OLEX2 for visualization and validation .
  • Twinned data : Apply twin-law corrections (e.g., using CELL_NOW) for crystals with pseudo-symmetry .

Q. 3.2. How can researchers address low solubility in biological assays?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls or amines) without altering core pharmacophores.
  • Solubilizing agents : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.